Trimethylsilyl dihexylcarbamate

Description

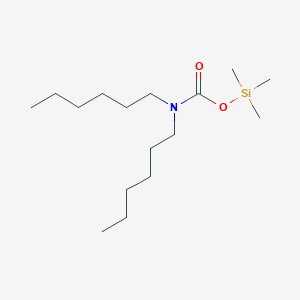

Trimethylsilyl dihexylcarbamate is an organosilicon compound characterized by a carbamate functional group (-OCONR₂) modified with a trimethylsilyl (TMS) group and two hexyl chains. This structure combines the hydrolytic stability of silyl groups with the versatility of carbamates, making it valuable in organic synthesis, polymer chemistry, and materials science. The TMS group enhances lipophilicity and thermal stability, which are critical for applications requiring controlled release or resistance to harsh conditions .

Properties

CAS No. |

61355-43-9 |

|---|---|

Molecular Formula |

C16H35NO2Si |

Molecular Weight |

301.54 g/mol |

IUPAC Name |

trimethylsilyl N,N-dihexylcarbamate |

InChI |

InChI=1S/C16H35NO2Si/c1-6-8-10-12-14-17(15-13-11-9-7-2)16(18)19-20(3,4)5/h6-15H2,1-5H3 |

InChI Key |

XELZIYKIHDRTCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl dihexylcarbamate typically involves the reaction of hexylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which then reacts with carbon dioxide to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dihexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce simpler silanes .

Scientific Research Applications

Trimethylsilyl dihexylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols and amines during multi-step organic syntheses.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trimethylsilyl dihexylcarbamate involves the formation of a stable silyl ether, which protects reactive functional groups during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the original functional group .

Comparison with Similar Compounds

DI-HEMA Trimethylhexyl Dicarbamate (CAS: 72869-86-4)

- Structural Differences : DI-HEMA incorporates hydroxyethyl methacrylate (HEMA) groups, whereas Trimethylsilyl dihexylcarbamate features hexyl chains and a TMS group.

- Applications: The HEMA groups in DI-HEMA enhance cross-linking in polymer matrices (e.g., dental resins), while the TMS and hexyl groups in this compound improve solubility in nonpolar solvents and thermal stability .

- Reactivity : DI-HEMA’s hydroxyl groups participate in radical polymerization, whereas the TMS group in this compound acts as a protective moiety, resisting nucleophilic attack.

Silyl-Containing Compounds

Trimethyl Silyl Triflate (CAS: 27607-77-8)

- Functionality : A strong silylating agent used to introduce TMS groups. Unlike this compound, it is highly reactive due to the triflate leaving group.

- Applications : Primarily employed as a catalyst in glycosylation and silylation reactions, whereas this compound serves as a stable intermediate or protective group .

- Stability : Trimethyl Silyl Triflate is moisture-sensitive, while this compound’s carbamate backbone offers greater hydrolytic stability.

Trisilylamine (CAS: SIT8715.8)

Hexamethyldisiloxane (CAS: 107-46-0)

- Physical Properties: A nonpolar solvent with a low boiling point (~100°C). In contrast, this compound’s hexyl chains likely increase its viscosity and boiling point.

- Applications : Used in silicone production and as a lubricant, whereas this compound finds niche roles in specialty polymers .

Precursor Compounds

Hexamethylene Diisocyanate (CAS: 822-06-0)

- Role in Synthesis : A precursor for carbamates via reaction with alcohols. This compound could theoretically be synthesized from hexamethylene diisocyanate and a silylated alcohol.

- Hazards : Hexamethylene diisocyanate is toxic and sensitizing, requiring careful handling. The final carbamate product is typically less hazardous .

Data Table: Key Properties of this compound and Analogues

| Compound | CAS Number | Key Functional Groups | Primary Applications | Stability Notes |

|---|---|---|---|---|

| This compound | Not Provided | TMS, carbamate, hexyl | Protective groups, polymers | High thermal and hydrolytic stability |

| DI-HEMA Trimethylhexyl Dicarbamate | 72869-86-4 | HEMA, carbamate | Dental resins, cross-linked polymers | Polymerizes under UV/heat |

| Trimethyl Silyl Triflate | 27607-77-8 | TMS, triflate | Silylation catalyst | Moisture-sensitive |

| Hexamethyldisiloxane | 107-46-0 | Disiloxane | Solvent, silicone production | Low boiling point, inert |

| Hexamethylene Diisocyanate | 822-06-0 | Diisocyanate | Carbamate precursor | Highly reactive, toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.